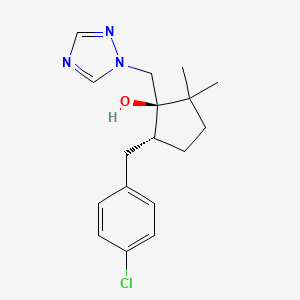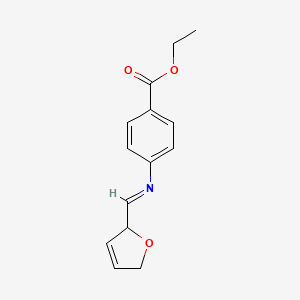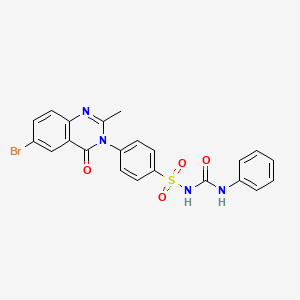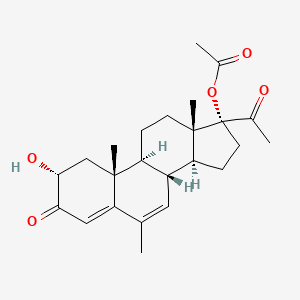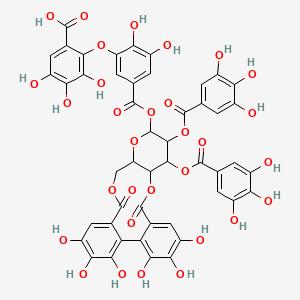
Coriariin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coriariin B is a hydrolyzable tannin isolated from the leaves of Coriaria japonica A. GRAY. It belongs to the class of ellagitannins, which are polyphenolic compounds known for their diverse biological activities. This compound is a monomeric hydrolyzable tannin, structurally related to coriariin A, which is a dimeric form .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Coriariin B involves the preparation of dehydrodigallic acid, a fundamental structure of ellagitannins. A classical Ullmann reaction is employed for the formation of the highly hindered biaryl ether structure. The protection of phenolic hydroxy groups is crucial in this reaction. The synthesis of dehydrodigallic acid and its derivatives is performed using a four-step sequence involving Diels-Alder dimerization and reductive rearrangement .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are developed for laboratory-scale production and involve complex organic synthesis techniques .
化学反応の分析
Types of Reactions: Coriariin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include modified ellagitannins with enhanced biological activities. These modifications can lead to the development of new compounds with potential therapeutic applications .
科学的研究の応用
Coriariin B has been extensively studied for its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ellagitannins.
Biology: Exhibits antioxidant, antiviral, and antimicrobial properties.
Medicine: Potential therapeutic applications in treating various diseases due to its anti-inflammatory and anticancer properties.
Industry: Used in the tanning industry for its ability to bind to proteins and form stable complexes.
作用機序
The mechanism of action of Coriariin B involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antiviral Activity: Inhibits virus adsorption, penetration, and replication.
Antimicrobial Activity: Binds to bacterial cell walls and disrupts their integrity.
類似化合物との比較
Coriariin B is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Coriariin A: A dimeric form of this compound with similar biological activities.
Geraniin: Another ellagitannin with potent antioxidant and antiviral properties.
Tellimagrandin I and II: Hydrolyzable tannins with similar chemical structures and biological activities.
This compound stands out due to its monomeric structure and specific reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
106339-49-5 |
|---|---|
分子式 |
C48H34O31 |
分子量 |
1106.8 g/mol |
IUPAC名 |
2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(10-73-46(71)14-7-22(54)32(60)35(63)27(14)28-15(47(72)76-39)8-23(55)33(61)36(28)64)75-48(41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)79-45(70)13-5-21(53)31(59)25(6-13)74-38-16(42(66)67)9-24(56)34(62)37(38)65/h1-9,26,39-41,48-65H,10H2,(H,66,67) |
InChIキー |
JYGFZLCXGAQJNW-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







